molecular formula C39H46N2O12S B14475519 Rifamycin verde CAS No. 72428-95-6

Rifamycin verde

Cat. No.: B14475519
CAS No.: 72428-95-6
M. Wt: 766.9 g/mol
InChI Key: CQPGHVFDNAXCNS-AEZIOYLSSA-N
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Description

Rifamycin verde is a member of the rifamycin family, which are ansamycin antibiotics. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against mycobacteria. This compound is derived from rifamycin S and cysteine, and it features a unique thiazin-2-one ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin verde is synthesized from rifamycin S and cysteine. The process involves the formation of a thiazin-2-one ring, which retains both C-2 and C-3 of cysteine . The synthesis can be carried out through chemical reactions, and the process is typically performed in a controlled laboratory environment.

Industrial Production Methods

Industrial production of this compound involves fermentation using a mutant strain of Nocardia mediterranea. The fermentation process is optimized to produce high yields of this compound, which is then purified using techniques such as preparative thin-layer chromatography .

Chemical Reactions Analysis

Types of Reactions

Rifamycin verde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified antimicrobial properties

Scientific Research Applications

Rifamycin verde has a wide range of scientific research applications, including:

Mechanism of Action

Rifamycin verde exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth. The molecular target of this compound is the beta-subunit of the bacterial RNA polymerase enzyme .

Comparison with Similar Compounds

Rifamycin verde is compared with other rifamycin derivatives, such as:

    Rifampicin: Known for its wide antibacterial spectrum and use in treating tuberculosis.

    Rifabutin: Preferred for treating Mycobacterium avium complex infections.

    Rifapentine: Used in combination therapy for tuberculosis.

    Rifaximin: Used to treat traveler’s diarrhea.

This compound is unique due to its thiazin-2-one ring structure, which distinguishes it from other rifamycin derivatives .

Properties

CAS No.

72428-95-6

Molecular Formula

C39H46N2O12S

Molecular Weight

766.9 g/mol

IUPAC Name

[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate

InChI

InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12-

InChI Key

CQPGHVFDNAXCNS-AEZIOYLSSA-N

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C

Origin of Product

United States

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